molecular formula C12H8Cl2O2 B14734393 2,4-Dichloronaphthalen-1-yl acetate CAS No. 5435-74-5

2,4-Dichloronaphthalen-1-yl acetate

Cat. No.: B14734393
CAS No.: 5435-74-5
M. Wt: 255.09 g/mol
InChI Key: URYHCDIHHVZKCH-UHFFFAOYSA-N
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Description

2,4-Dichloronaphthalen-1-yl acetate is a chlorinated aromatic ester featuring a naphthalene backbone substituted with chlorine atoms at positions 2 and 4, and an acetate group at position 1. Its molecular formula is C₁₂H₈Cl₂O₂, with a molecular weight of 259.10 g/mol. The compound’s structure imparts distinct electronic and steric properties due to the electron-withdrawing chlorine substituents and the polar acetate ester group.

Properties

CAS No.

5435-74-5

Molecular Formula

C12H8Cl2O2

Molecular Weight

255.09 g/mol

IUPAC Name

(2,4-dichloronaphthalen-1-yl) acetate

InChI

InChI=1S/C12H8Cl2O2/c1-7(15)16-12-9-5-3-2-4-8(9)10(13)6-11(12)14/h2-6H,1H3

InChI Key

URYHCDIHHVZKCH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C2=CC=CC=C21)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloronaphthalen-1-yl acetate typically involves the acetylation of 2,4-dichloronaphthalene. One common method is the reaction of 2,4-dichloronaphthalene with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is usually carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloronaphthalen-1-yl acetate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction Reactions: Reduction of the acetate group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of various substituted naphthalenes.

    Oxidation: Formation of 2,4-dichloronaphthoquinone.

    Reduction: Formation of 2,4-dichloronaphthalen-1-ol.

Scientific Research Applications

2,4-Dichloronaphthalen-1-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dichloronaphthalen-1-yl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which may interact with various enzymes and proteins. The chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

2-[(4-Chloronaphthalen-1-yl)oxy]acetic Acid (CAS: 835-08-5)

Structure : This compound features a 4-chloronaphthalene moiety linked to an acetic acid group via an ether oxygen (C₁₂H₉ClO₃, MW: 244.65 g/mol ).
Key Differences :

  • Functional Group : The ether linkage (C–O–C) contrasts with the ester group (O–CO–O) in 2,4-Dichloronaphthalen-1-yl acetate. Ethers are generally less reactive toward hydrolysis than esters, which may enhance stability in aqueous environments.
  • Applications : Ether-linked acetic acids are often explored in medicinal chemistry for drug conjugation, whereas esters like this compound may serve as plasticizers or synthetic intermediates .

1-(4-Chloronaphthalen-1-yl)-2-(didecylamino)ethanol (CAS: 7460-23-3)

Structure: This compound (C₃₂H₅₂ClNO, MW: 502.22 g/mol) contains a chloronaphthalene group attached to a didecylamino ethanol moiety. Key Differences:

  • Substituent Bulk: The didecylamino group introduces significant hydrophobicity, reducing water solubility compared to the acetate derivative.
  • Reactivity: The amino alcohol group may participate in hydrogen bonding or act as a surfactant, unlike the ester group, which is prone to hydrolysis.
  • Applications : Such bulky derivatives are often used in emulsifiers or specialty surfactants, contrasting with the simpler ester’s role in synthesis .

Vinyl Acetate (CAS: 108-05-4)

Structure : A simple ester (C₄H₆O₂, MW: 86.09 g/mol ) with a vinyl group bonded to an acetate.
Key Differences :

  • Backbone Complexity : Vinyl acetate lacks aromaticity and chlorine substituents, resulting in lower thermal stability and higher volatility.
  • Polymerization: Vinyl acetate is a monomer for polyvinyl acetate (PVA), whereas chlorinated naphthalene acetates are less likely to polymerize due to steric hindrance.
  • Applications : Widely used in adhesives and paints, contrasting with niche applications of chlorinated aromatic esters .

Data Table: Comparative Analysis

Compound Molecular Weight (g/mol) Functional Groups Solubility (Predicted) Key Applications
This compound 259.10 Ester, Chlorinated aromatic Low in water, high in organics Synthetic intermediates
2-[(4-Chloronaphthalen-1-yl)oxy]acetic acid 244.65 Ether, Carboxylic acid Moderate in polar solvents Drug conjugation, research
1-(4-Chloronaphthalen-1-yl)-2-(didecylamino)ethanol 502.22 Amino alcohol, Chlorinated Low in water, high in lipids Surfactants, emulsifiers
Vinyl acetate 86.09 Ester, Vinyl Miscible in organics Polymers, adhesives

Research Findings and Mechanistic Insights

  • Electronic Effects: Chlorine atoms in naphthalene derivatives withdraw electron density, stabilizing the aromatic ring and altering reaction pathways (e.g., electrophilic substitution) compared to non-chlorinated analogs.
  • Hydrolysis Susceptibility : Esters like this compound are more prone to hydrolytic cleavage than ethers or amines, impacting storage and application conditions .
  • Synthetic Routes: Chlorinated naphthalene acetates are typically synthesized via Friedel-Crafts acylation or esterification of pre-chlorinated naphthols, whereas amino alcohol derivatives require nucleophilic substitution or reductive amination .

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